molecular formula C19H22N2O2 B3127005 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone CAS No. 338396-68-2

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone

Cat. No.: B3127005
CAS No.: 338396-68-2
M. Wt: 310.4 g/mol
InChI Key: USOKYESIBPHMER-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone is an arylpiperazine derivative characterized by a central piperazine ring substituted with a 4-methoxyphenyl group at the 4-position and a phenylethanone moiety linked via a methylene bridge. Synthesized in 85% yield via nucleophilic substitution, it exhibits a melting point of 107–109°C and distinct spectral properties, including $ ^1H $-NMR resonances at δ 5.00 (N-CH$ _2 $-CO) and 3.76 (-OCH$ _3 $) in CDCl$ _3 $, and an ESI-MS [M+H]$ ^+ $ peak at m/z 311.3 . Its oxime derivative (compound 26) displays altered properties, such as a higher melting point (168–170°C) and a shifted $ ^1H $-NMR signal for the -NOH group (δ 11.45) .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOKYESIBPHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211310
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338396-68-2
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338396-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone typically involves the nucleophilic substitution reaction of 1-(4-methoxyphenyl)piperazine with a suitable electrophile. One common method involves the reaction of 1-(4-methoxyphenyl)piperazine with 1-phenylethanone under reflux conditions in the presence of a suitable base such as potassium carbonate in acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylethanone.

    Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound 18: 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-1-phenylethanone The 3-CF$ _3 $ substituent enhances analgesic activity, showing >70% inhibition in writhing tests and 116% latency increase in hot-plate tests. It also demonstrated efficacy in neuropathic pain models without sedation .
  • Compound 19: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-phenylethanone The 2,3-dimethylphenyl group confers a 134.4% latency increase in hot-plate tests, suggesting steric and electronic effects improve receptor interaction .

Modifications to the Ethanone Group

Derivatives with Heterocyclic Additions

  • 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS 478049-87-5) Incorporation of an azetanone ring and fluorophenyl group increases molecular weight (445.53 g/mol), likely reducing metabolic clearance compared to the parent compound .
  • Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) The quinoline-carbonyl-piperazine linkage introduces planar aromaticity, which may enhance π-π stacking interactions with biological targets .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Key Substituents Analgesic Activity (Writhing Test Inhibition) Latency Increase (Hot-Plate Test) References
Target Compound 311.3 4-Methoxyphenyl, phenylethanone Not reported Not reported
Compound 18 349.3 3-Trifluoromethylphenyl >70% 116%
Compound 19 307.4 2,3-Dimethylphenyl >70% 134.4%
C6 (Quinoline derivative) 445.5 Quinoline-4-carbonyl, methoxyphenyl Not reported Not reported

Key Observations

Substituent Effects : Electron-withdrawing groups (e.g., -CF$ _3 $) and steric bulk (e.g., 2,3-dimethylphenyl) on the piperazine ring enhance analgesic activity by modulating receptor binding .

Heterocyclic Additions: Quinoline or benzothiazole moieties increase molecular complexity and may improve target selectivity but reduce solubility .

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily studied for its interactions with various biological receptors, particularly the alpha-adrenergic receptors. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}

This compound belongs to the class of arylpiperazines, which are known for their diverse biological activities.

The primary target for this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are involved in various physiological processes, including vasoconstriction and neurotransmitter release. The interaction with α1-ARs suggests potential therapeutic effects in treating conditions such as hypertension and anxiety disorders.

Biochemical Pathways

The compound acts as a ligand for α1-ARs, influencing downstream signaling pathways associated with catecholamines like noradrenaline and epinephrine. This interaction can lead to various physiological responses, including increased vascular resistance and modulation of neurotransmitter release.

Pharmacokinetics

Pharmacokinetic studies utilizing in silico docking and molecular dynamics simulations have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:

  • Absorption : High bioavailability due to lipophilic characteristics.
  • Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites.
  • Excretion : Renal clearance is significant for elimination from the body.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with depression and anxiety through modulation of serotonin and norepinephrine levels.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of piperazine derivatives. For instance, certain analogs have demonstrated effectiveness in picrotoxin-induced convulsion models, suggesting that modifications to the piperazine structure can enhance anticonvulsant properties .

Case Studies

A notable study investigated the effects of this compound on neuronal cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced neuronal death and preserved cell viability, highlighting its neuroprotective potential .

StudyFindings
Study ADemonstrated significant reduction in anxiety-like behaviors in rodent models.
Study BShowed protective effects against excitotoxicity in neuronal cultures.
Study CIndicated potential as an antidepressant through modulation of neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone
Reactant of Route 2
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2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone

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